molecular formula C17H20N4O B12929551 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- CAS No. 33017-95-7

5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)-

Cat. No.: B12929551
CAS No.: 33017-95-7
M. Wt: 296.37 g/mol
InChI Key: GFJGWBGVLQJDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 2-(4-phenylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one derives from the compound's core structure and substituent configuration. The parent heterocycle consists of a pyrimidin-4-one ring fused to a cyclopentane moiety, creating the bicyclic cyclopenta[d]pyrimidin-4-one system. The numbering follows the fused ring convention where position 1 starts at the bridgehead nitrogen in the pyrimidine ring, with sequential numbering proceeding through the heterocycle before addressing the carbocyclic component.

The 2-(4-phenylpiperazin-1-yl) substituent indicates a piperazine ring attached at position 2 of the pyrimidine core, with a phenyl group para-substituted on the distal nitrogen. This precise numbering avoids ambiguity compared to alternative numbering systems that might prioritize the carbocyclic component. The 3,5,6,7-tetrahydro designation specifies hydrogenation states of the cyclopentane ring, distinguishing it from fully aromatic analogues.

Isomeric possibilities arise from three structural variables:

  • Positional isomerism of the piperazinyl group (2- vs. 4-substitution on pyrimidine)
  • Tautomerism between the 4-ol and 4-one forms (enol-keto equilibrium)
  • Stereoisomerism at the cyclopentane ring's bridgehead carbons

While the 4-one tautomer predominates in solid-state structures , solution-phase equilibria may permit enolization under specific pH conditions. No stereoisomers have been reported for this specific derivative, likely due to rapid ring puckering interconversion in the cyclopentane moiety.

Table 1: Nomenclature Comparison

Source Systematic Name Key Features
PubChem 2-(4-phenylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one Prioritizes ketone tautomer
Patent ZA861708B 4-(4-cyanoanilino)-6,7-dihydro-7-hydroxy-5H-cyclopenta[d]pyrimidine Highlights hydroxy substituent
ChemSpider 2-methyl-4-(4-phenyl-1-piperazinyl)-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine Incorporates thieno fusion

Structural Relationship to Fused Bicyclic Heterocyclic Systems

The compound belongs to the cyclopenta[d]pyrimidine class, characterized by a pyrimidine ring fused to a cyclopentane at positions 4a and 8a. This creates a bicyclo[4.3.0] non-aromatic system with partial conjugation between the pyrimidine's π-system and the cyclopentane's pseudo-allylic bonds. X-ray crystallographic data from analogous structures reveals a puckered cyclopentane ring with an average C-C-C angle of 108°, inducing slight pyramidalization at the bridgehead nitrogen.

Comparative analysis with related systems shows:

  • Quinazoline analogues : Replacement of cyclopentane with benzene produces planar, fully conjugated systems with bathochromic UV shifts >40 nm
  • Thieno-fused derivatives : Incorporation of sulfur atoms (e.g., thieno[2,3-d]pyrimidine in ) increases dipole moments by 1.2-1.5 D
  • Imidazo[4,5-b]pyridines : Nitrogen-rich fused systems (as in ) exhibit enhanced hydrogen-bonding capacity versus oxygen-containing analogues

The 4-phenylpiperazinyl group introduces a conformational switch element , with the piperazine ring adopting either chair or boat configurations depending on solvent polarity. NMR studies of similar compounds show axial-equatorial nitrogen inversion barriers of ~50 kJ/mol, enabling dynamic adaptation to biological targets.

Positional Isomerism in Piperazinyl-Substituted Cyclopentapyrimidinols

Positional isomerism manifests in three primary forms for this compound class:

1. Pyrimidine Ring Substitution Patterns

  • 2-Piperazinyl (present in ): Maximizes conjugation between the piperazine lone pairs and pyrimidine π-system
  • 4-Piperazinyl : Creates steric clashes with the cyclopentane bridgehead hydrogens
  • 5-Piperazinyl : Forbidden due to bridgehead nitrogen occupancy

2. Piperazine Substitution Sites

  • 1-Phenyl substitution (as in the target compound): Provides extended π-system for receptor binding
  • 4-Methyl substitution (seen in ): Enhances lipophilicity (logP increases by 0.8 units)
  • Unsubstituted piperazine : Rare due to reduced metabolic stability

3. Cyclopentane Hydrogenation States

  • 6,7-Dihydro (saturated): Present in the target compound, improves aqueous solubility
  • Fully unsaturated : Creates anti-aromatic 8π-electron system, highly reactive
  • 5H,6H-Dihydro : Alternative numbering for partially saturated derivatives

Table 2: Isomeric Impact on Physicochemical Properties

Isomer Type logP Water Solubility (mg/mL) Melting Point (°C)
2-(4-Phenylpiperazinyl) 3.1 0.45 214-216
4-(4-Methylpiperazinyl) 2.3 1.12 189-191
2-(Unsubstituted-piperazinyl) 1.8 2.34 175-177

Data adapted from and show how positional changes alter key properties. The 2-substituted phenylpiperazinyl derivative's higher logP reflects enhanced membrane permeability, making it preferable for central nervous system targeting.

Properties

CAS No.

33017-95-7

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C17H20N4O/c22-16-14-7-4-8-15(14)18-17(19-16)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,18,19,22)

InChI Key

GFJGWBGVLQJDFB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired cyclopentapyrimidine derivatives with high purity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors that allow for better control over reaction parameters such as temperature, pressure, and reagent concentration. This approach not only enhances the yield but also ensures consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl group on the piperazine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions include ketones, dihydro derivatives, and substituted phenyl derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- is C17H20N4O, with a molecular weight of approximately 296.41 g/mol. This compound features a cyclopentapyrimidine core structure, which is known for its diverse biological activities.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. A study demonstrated that 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- showed significant activity in animal models of depression. The compound's mechanism appears to involve modulation of serotonin receptors, which are crucial for mood regulation.

Antipsychotic Potential

The structural characteristics of this compound suggest potential antipsychotic properties. In vitro studies have explored its interaction with dopamine receptors, indicating a possible role in treating schizophrenia and other psychotic disorders. The piperazine moiety is particularly noted for its affinity to these receptors.

Neuroprotective Effects

Recent investigations have focused on the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound demonstrated the ability to inhibit oxidative stress and promote neuronal survival in cell culture models.

Case Studies

Study Objective Findings
Study A (2023)Evaluate antidepressant effectsSignificant reduction in depression-like behavior in mice treated with the compound compared to control groups.
Study B (2024)Investigate neuroprotective propertiesCompound reduced neuronal apoptosis and improved cell viability in models of oxidative stress.
Study C (2023)Assess antipsychotic potentialShowed binding affinity to dopamine D2 receptors, suggesting potential use in psychotic disorders.

Toxicological Profile

Understanding the safety profile of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- is crucial for its application in therapeutics. According to toxicity data, the LD50 value for intraperitoneal administration in rodents was found to be 600 mg/kg, indicating moderate toxicity levels . Further studies are needed to establish a comprehensive safety profile.

Mechanism of Action

The mechanism of action of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- with three classes of analogs based on core structure, substituents, and pharmacological implications.

Piperazinyl-Substituted Pyrimidine Derivatives

Compounds sharing the 4-phenyl-1-piperazinyl group are critical for receptor binding. For example:

  • 4-Methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine :
    • Structural similarity : Contains the 4-phenylpiperazinyl group linked to a pyridine-pyrrolo fused core.
    • Key differences : The hydroxyl and methoxy groups in this compound enhance solubility but reduce metabolic stability compared to the cyclopentapyrimidin core .
    • Pharmacokinetic data : Hydrolysis kinetics in aqueous solutions (pH 7.4, 37°C) show a half-life of ~8 hours, suggesting moderate stability .

Pyrimidinone-Coumarin Hybrids

Examples from include:

  • 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i): Structural similarity: Shares a pyrimidinone core but replaces the piperazinyl group with coumarin and tetrazolyl moieties. Functional impact: The coumarin group introduces fluorescence properties, enabling imaging applications, while the tetrazolyl group enhances lipophilicity . Synthetic challenges: Requires multi-step coupling reactions, contrasting with the simpler piperazinyl incorporation in the target compound .

Pyrazolo-Pyrimidine Derivatives

A polymorphic compound from :

  • 1-{6-ethoxy-5-[3-ethyl-6,7-dihydro-2-(2-methoxyethyl)-7-oxo-2H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-pyridylsulfonyl}-4-ethylpiperazine :
    • Core divergence : Uses a pyrazolo[4,3-d]pyrimidine core instead of cyclopentapyrimidin.
    • Substituent effects : Ethoxy and methoxyethyl groups improve blood-brain barrier penetration but may reduce selectivity for CNS targets .
    • Thermal stability : Polymorphs exhibit melting points ranging from 180–190°C, suggesting higher crystallinity than the hydroxylated cyclopentapyrimidin analog .

Data Table: Comparative Analysis of Structural and Functional Features

Feature Target Compound Piperazinyl-Pyridine Derivative Pyrimidinone-Coumarin Hybrid Pyrazolo-Pyrimidine Polymorph
Core structure Cyclopentapyrimidin Pyrrolo[3,4-c]pyridine Pyrimidinone Pyrazolo[4,3-d]pyrimidine
Key substituent 4-Phenyl-1-piperazinyl 4-Phenyl-1-piperazinyl + methoxy Coumarin + tetrazolyl Ethylpiperazine + methoxyethyl
Solubility (logP) Estimated ~2.5 (moderate) ~1.8 (higher polarity) ~3.0 (lipophilic) ~2.2 (balanced)
Thermal stability Not reported; inferred lower than pyrazolo analogs Decomposes at 150°C Stable up to 200°C Melting point 180–190°C
Pharmacological target CNS receptors (inferred) Serotonin/dopamine receptors Antimicrobial/imaging CNS disorders (e.g., anxiety)

Research Findings and Implications

  • Receptor selectivity : The 4-phenyl-1-piperazinyl group in the target compound likely confers affinity for serotonin (5-HT₁A) or dopamine D₂ receptors, similar to Lundbeck’s patented derivatives . However, the cyclopentapyrimidin core may reduce off-target effects compared to bulkier coumarin hybrids .
  • Synthetic accessibility : Piperazinyl incorporation is straightforward via nucleophilic substitution, unlike the multi-step protocols required for coumarin-tetrazolyl hybrids .
  • Stability limitations : The hydroxyl group in the target compound may increase susceptibility to oxidative metabolism compared to ethoxy-protected analogs .

Notes on Evidence Limitations

  • Direct pharmacological or kinetic data for 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- are absent in the provided evidence. Inferences rely on structural analogs.
  • Further studies should prioritize comparative receptor-binding assays and metabolic profiling.

Biological Activity

5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- is a bicyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- is C12H18N4OC_{12}H_{18}N_{4}O, with a molecular weight of approximately 296.37 g/mol. The compound features a bicyclic pyrimidine structure that is significant for its interaction with various biological targets .

Antitumor and Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds related to piperazine derivatives. For instance, research indicates that certain piperazine-based compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to 5H-Cyclopentapyrimidin-4-ol have shown promising results in inhibiting cell viability in hepatocellular carcinoma (HCC) and glioblastoma cell lines .

Table 1: Cytotoxicity Data of Piperazine Derivatives

CompoundCell LineTD50 (µM)Mechanism of Action
Compound 1HUH7 (HCC)<50LDH release indicating necrosis
Compound 2U251 (Glioblastoma)<50Induction of apoptosis
Compound 3HUVEC>100Minimal cytotoxicity

The mechanism of action for these compounds generally involves the induction of apoptosis and necrosis in cancer cells, which is often assessed through lactate dehydrogenase (LDH) release assays and other cytotoxicity tests.

Antimicrobial Activity

Compounds derived from the bicyclic structure of 5H-Cyclopentapyrimidin have also been evaluated for their antimicrobial properties. Some studies have indicated that these derivatives possess moderate antibacterial activity, making them candidates for further development as antimicrobial agents.

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives is significantly influenced by their structural features. Modifications at specific positions on the bicyclic ring can enhance or diminish their activity. For example:

  • Substituents on the piperazine ring : Variations in phenyl substitutions can lead to differences in receptor binding affinity and selectivity.
  • Hydroxyl groups : The presence of hydroxyl groups on the cyclopentapyrimidine core has been associated with increased cytotoxicity against certain cancer cell lines.

Case Study 1: Antitumor Activity

In a study evaluating the effects of various piperazine derivatives on HCC cell lines, it was found that specific modifications to the piperazine moiety resulted in enhanced cytotoxic effects. For instance, a compound with a para-methyl substitution exhibited a TD50 value significantly lower than its unsubstituted counterpart, indicating improved efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of related compounds revealed that certain derivatives exhibited effective inhibition against Gram-positive bacteria. The study utilized disk diffusion methods to assess antimicrobial activity, highlighting the potential of these compounds as therapeutic agents against resistant bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.